Lipophilicity Benchmark: XLogP Comparison with 2-Bromo-4-chloro-5-nitrotoluene
The substitution pattern directly impacts lipophilicity, a key determinant in ADME properties. 3-Bromo-4-chloro-5-nitrotoluene has a computed XLogP3-AA of 3.4, indicating moderate lipophilicity [1]. In contrast, its regioisomer, 2-Bromo-4-chloro-5-nitrotoluene, has a reported XLogP of 2.8 [2]. This difference in lipophilicity is significant and will lead to different behavior in biological systems and chromatographic separations.
| Evidence Dimension | Lipophilicity |
|---|---|
| Target Compound Data | XLogP3-AA = 3.4 |
| Comparator Or Baseline | 2-Bromo-4-chloro-5-nitrotoluene: XLogP = 2.8 |
| Quantified Difference | Δ = 0.6 units |
| Conditions | Computed XLogP3-AA values as reported by PubChem |
Why This Matters
A difference of 0.6 LogP units can translate to a ~4-fold difference in partition coefficient, significantly impacting the compound's distribution and permeability in biological assays.
- [1] PubChem. (2026). Compound Summary for CID 50999470, 3-Bromo-4-chloro-5-nitrotoluene. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/89642-18-2. View Source
- [2] PubChem. (2026). Compound Summary for CID 2341792, 2-Bromo-4-chloro-5-nitrotoluene. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2341792. View Source
